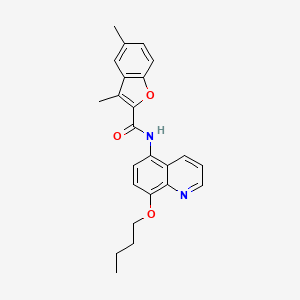
N-(8-butoxyquinolin-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-butoxyquinolin-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline moiety, a benzofuran ring, and a carboxamide group. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butoxyquinolin-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Intermediate: The quinoline moiety can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Butoxy Group: The quinoline intermediate is then alkylated with butyl bromide in the presence of a base like potassium carbonate to introduce the butoxy group.
Synthesis of the Benzofuran Intermediate: The benzofuran ring can be synthesized via a cyclization reaction of a suitable phenol derivative with an aldehyde under acidic conditions.
Coupling Reaction: The final step involves coupling the quinoline and benzofuran intermediates through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and benzofuran rings, leading to the formation of quinoline N-oxides and benzofuran epoxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the butoxy group, where the butyl chain can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxides and benzofuran epoxides.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects could be explored in the treatment of various diseases, including infections and cancer.
Industry: The compound could be used in the development of new dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(8-butoxyquinolin-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline and benzofuran moieties could facilitate binding to these targets, while the carboxamide group may enhance solubility and bioavailability. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(8-butoxyquinolin-5-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
- N-(8-butoxyquinolin-5-yl)-N~2~-propan-2-ylglycinamide dihydrochloride
- N-(8-butoxyquinolin-5-yl)-2-methylpropanamide
Uniqueness
N-(8-butoxyquinolin-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide is unique due to the presence of both quinoline and benzofuran rings, which are not commonly found together in a single molecule. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds. Additionally, the specific substitution pattern (butoxy group on the quinoline and dimethyl groups on the benzofuran) further differentiates it from other related compounds.
Properties
Molecular Formula |
C24H24N2O3 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-(8-butoxyquinolin-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H24N2O3/c1-4-5-13-28-21-11-9-19(17-7-6-12-25-22(17)21)26-24(27)23-16(3)18-14-15(2)8-10-20(18)29-23/h6-12,14H,4-5,13H2,1-3H3,(H,26,27) |
InChI Key |
MOGIBIOZLHGVPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)C3=C(C4=C(O3)C=CC(=C4)C)C)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















